1-Boc-4-(4-Nitrophenyl)piperazine
Overview
Description
1-Boc-4-(4-Nitrophenyl)piperazine is a useful research compound. Its molecular formula is C15H21N3O4 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Antifungal Agents :
- As a key intermediate in the synthesis of triazole antifungal agents, improving overall yield and process efficiency (Miao Zhen-yuan, 2006).
Library of Biaryl Compounds :
- Boc-protected (piperazin-1-ylmethyl)biaryls have been synthesized via microwave-mediated Suzuki–Miyaura coupling, allowing for diversification of biaryl libraries, which are significant in drug development (J. Spencer et al., 2011).
Synthesis of Quinazolinone Derivatives :
- In the synthesis of potent antagonists of fibrinogen receptors, derivatives of 2-(piperazin-1-yl)-3H-quinazolin-4-one, showing implications for the design of various 2-amino-3H-quinazolin-4-ones (A. Y. Kornylov et al., 2017).
Synthesis of Antifungal Intermediates :
- 1-(4-Hydroxylphenyl)-4-(4-nitrophenyl)piperazine as a key intermediate for new-generation antifungal medicines (Changmei Ke et al., 2010).
Synthesis of Bifunctional Tetraaza Macrocycles :
- Synthesizing bifunctional poly(amino carboxylate) chelating agents for potential applications in chelation therapy or imaging (T. McMurry et al., 1992).
Development of Anticancer Agents :
- Piperazine-derived molecules like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine have been studied for important anticancer activities and DNA interaction, highlighting their potential as anti-tumor agents (A. Demirağ et al., 2022).
Synthesis of Brexpiprazole :
- An anti-psychotic drug, brexpiprazole, has been synthesized via a concise route involving this compound as a key intermediate (A. S. Kumar et al., 2018).
Synthesis of Biologically Active Piperazine Containing Hydrazone Derivatives :
- As a precursor for synthesizing hydrazone derivatives with potential anticholinesterase activities (B. Kaya et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYCIJUTYLUYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391957 | |
Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
182618-86-6 | |
Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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